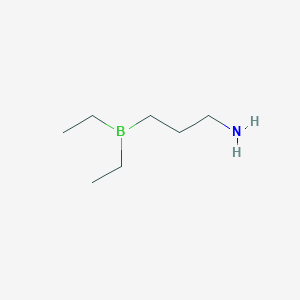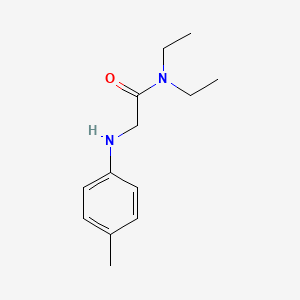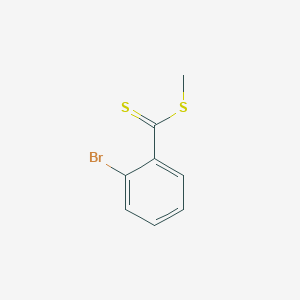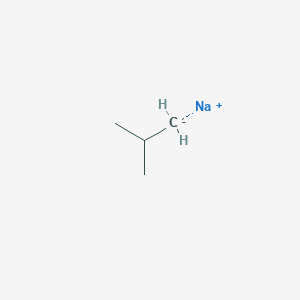
Silane, trimethyl(1-oxo-4-phenylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(1-oxo-4-phenylbutyl)- is a chemical compound with the molecular formula C13H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a trimethylsilyl group and a 1-oxo-4-phenylbutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-oxo-4-phenylbutyl)- typically involves the reaction of trimethylchlorosilane with 1-oxo-4-phenylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of Silane, trimethyl(1-oxo-4-phenylbutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl(1-oxo-4-phenylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Different silanes depending on the reducing agent used.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(1-oxo-4-phenylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(1-oxo-4-phenylbutyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for sensitive functional groups in organic synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds to form new carbon-silicon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with only a trimethylsilyl group.
Phenyltrimethylsilane: Contains a phenyl group in addition to the trimethylsilyl group.
Butyltrimethylsilane: Contains a butyl group instead of the 1-oxo-4-phenylbutyl group.
Uniqueness
Silane, trimethyl(1-oxo-4-phenylbutyl)- is unique due to the presence of both a trimethylsilyl group and a 1-oxo-4-phenylbutyl group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
142981-60-0 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
4-phenyl-1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)13(14)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
IOUSNDHLJQNKDP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)CCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)

![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)


![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)



![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)

